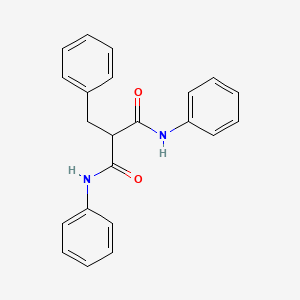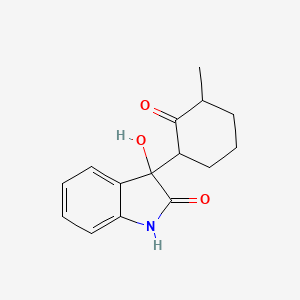
2-benzyl-N,N'-diphenylmalonamide
Übersicht
Beschreibung
2-benzyl-N,N'-diphenylmalonamide, also known as DBDMH, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DBDMH is a white crystalline powder that is soluble in water and organic solvents. It is primarily used as a disinfectant and oxidizing agent in water treatment, swimming pools, and spas. However, recent studies have shown that DBDMH has potential applications in various fields, including medicine, agriculture, and industry.
Wirkmechanismus
The mechanism of action of 2-benzyl-N,N'-diphenylmalonamide is not fully understood. However, it is believed to work by generating hypochlorous acid (HOCl) in situ, which is a potent oxidizing agent. HOCl is known to damage the cell membrane and DNA of microorganisms, leading to their death. 2-benzyl-N,N'-diphenylmalonamide has also been shown to inhibit the activity of enzymes involved in the synthesis of nucleic acids, which are essential for the growth and replication of microorganisms.
Biochemical and physiological effects:
2-benzyl-N,N'-diphenylmalonamide has been shown to have low toxicity and is generally considered safe for use in various applications. However, high concentrations of 2-benzyl-N,N'-diphenylmalonamide can cause skin and eye irritation. Ingestion of 2-benzyl-N,N'-diphenylmalonamide can cause gastrointestinal irritation, nausea, and vomiting. Long-term exposure to 2-benzyl-N,N'-diphenylmalonamide can cause liver and kidney damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-benzyl-N,N'-diphenylmalonamide has several advantages for use in laboratory experiments. It is stable, easy to handle, and has a long shelf life. It is also effective against a wide range of microorganisms and can be used in various applications, such as cell culture, microbiology, and biochemistry. However, 2-benzyl-N,N'-diphenylmalonamide has some limitations for use in laboratory experiments. It can interfere with some assays, such as enzyme-linked immunosorbent assay (ELISA), due to its oxidizing properties. It can also cause DNA damage, which can affect the results of genetic studies.
Zukünftige Richtungen
2-benzyl-N,N'-diphenylmalonamide has several potential applications in various fields of science. Future research could focus on developing new methods for synthesizing 2-benzyl-N,N'-diphenylmalonamide that are more efficient and environmentally friendly. Further studies could also investigate the mechanism of action of 2-benzyl-N,N'-diphenylmalonamide and its effects on different types of microorganisms. In medicine, 2-benzyl-N,N'-diphenylmalonamide could be further explored as a potential anticancer and antiviral agent. In agriculture, 2-benzyl-N,N'-diphenylmalonamide could be used to develop new plant protection products that are more effective and less harmful to the environment. In industry, 2-benzyl-N,N'-diphenylmalonamide could be used to develop new disinfectants and bleaching agents that are more sustainable and cost-effective.
Wissenschaftliche Forschungsanwendungen
2-benzyl-N,N'-diphenylmalonamide has been extensively studied for its potential applications in various fields of science. In medicine, 2-benzyl-N,N'-diphenylmalonamide has been shown to possess antitumor, antibacterial, and antiviral properties. It has been found to inhibit the growth of various cancer cells, including breast, lung, and liver cancer. 2-benzyl-N,N'-diphenylmalonamide has also been shown to be effective against antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), and viruses, such as herpes simplex virus (HSV).
In agriculture, 2-benzyl-N,N'-diphenylmalonamide has been used as a fungicide and bactericide to control plant diseases. It has been found to be effective against various pathogens, including fungi, bacteria, and viruses. 2-benzyl-N,N'-diphenylmalonamide has also been used as a preservative for fruits and vegetables to extend their shelf life.
In industry, 2-benzyl-N,N'-diphenylmalonamide has been used as a bleaching agent for textiles and paper. It has also been used as a disinfectant for water treatment, swimming pools, and spas. 2-benzyl-N,N'-diphenylmalonamide is preferred over other disinfectants due to its low toxicity, stability, and effectiveness against a wide range of microorganisms.
Eigenschaften
IUPAC Name |
2-benzyl-N,N'-diphenylpropanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c25-21(23-18-12-6-2-7-13-18)20(16-17-10-4-1-5-11-17)22(26)24-19-14-8-3-9-15-19/h1-15,20H,16H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLKSGEJRLWYYAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-{5-[(3-anilino-3-oxopropyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-4-methoxybenzamide](/img/structure/B4226349.png)
![1-cycloheptyl-5,5-bis[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4226360.png)
![N-(2-fluorobenzyl)-2-({1-[4-(methylsulfonyl)phenyl]ethyl}amino)acetamide](/img/structure/B4226372.png)
![N-[5-({[1-(2-methylphenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]amino}sulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4226388.png)

![3-(3-methoxyphenyl)-6-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4226398.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B4226405.png)


![1-[5-nitro-2-(1-piperidinyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4226420.png)
![3,4-dichloro-N-{2-[4-methyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4226423.png)

![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4226447.png)
![N-[6-(dimethylamino)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]-2-iodobenzamide](/img/structure/B4226448.png)